1,2-Dihexanoyl-sn-glycero-3-phosphocholine

CMC Phospholipase A2 Micelle

Researchers requiring monodisperse micellar substrates for PLA2 kinetic assays or fast-tumbling bicelles for membrane protein NMR face inconsistent kinetics with long-chain lipid vesicles. DHPC resolves this with a CMC of ~14-16 mM and defined Michaelis-Menten kinetics (Km = 2.8 mM, kcat = 12.8 s⁻¹). • Enables stable, isotropic bicelles with DMPC at q-ratios 0.05-0.5 for high-resolution solution NMR. • Efficiently removed via dialysis for proteoliposome reconstitution and virosome preparation. • Supplied at >99% purity with batch-specific QC for reproducible results.

Molecular Formula C20H40NO8P
Molecular Weight 453.5 g/mol
CAS No. 34506-67-7
Cat. No. B2489995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihexanoyl-sn-glycero-3-phosphocholine
CAS34506-67-7
Molecular FormulaC20H40NO8P
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC
InChIInChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/t18-/m1/s1
InChIKeyDVZARZBAWHITHR-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2-Dihexanoyl-sn-glycero-3-phosphocholine Overview


1,2-Dihexanoyl-sn-glycero-3-phosphocholine (CAS 34506-67-7), also known as DHPC or diC6PC, is a synthetic phosphatidylcholine characterized by two hexanoyl (C6) acyl chains attached to the sn-1 and sn-2 positions of the glycerol backbone . Unlike long-chain phospholipids that form stable bilayers, the short C6 chains confer detergent-like properties, enabling DHPC to form micelles in aqueous solution with a relatively high and well-defined critical micelle concentration (CMC) [1]. This behavior makes it a preferred model for studying lipid self-assembly thermodynamics, a precise substrate for phospholipase assays, and a critical component in bicelle systems for membrane protein structural biology .

1
Short-chain synthetic PC with detergent-like micellar behavior; well-defined CMC supports lipid self-assembly thermodynamics studies.
2
Monodisperse substrate for phospholipase A2 assays; reported kinetics enable inhibitor screening and enzyme mechanism research.
3
Bicelle-forming lipid for membrane protein structural biology; compatible with solution NMR through fast-tumbling bicelles with long-chain lipids.

DHPC Advantages over Generic Lipids


Substituting DHPC with a generic long-chain phosphatidylcholine (e.g., DMPC, DPPC, POPC) fundamentally alters experimental outcomes due to quantifiable differences in self-assembly, substrate kinetics, and membrane dynamics. DHPC's short C6 chains yield a CMC of ~14-16 mM [1], in stark contrast to the negligible CMC of long-chain lipids, which form stable vesicles instead. As a phospholipase A2 substrate, DHPC exhibits a distinct Michaelis constant (Km) and catalytic efficiency (kcat/Km) compared to other short-chain analogs, directly impacting assay design [2]. In bicelle applications, DHPC's high curvature preference enables the formation of stable, fast-tumbling bicelles with long-chain lipids like DMPC at precise molar ratios (q), a property not achievable with other short-chain detergents like CHAPS [3]. These quantitative distinctions render generic substitution scientifically invalid.

Target: DHPC (C6)
Forms micelles at millimolar CMC; enables monodisperse substrate conditions and detergent removal by dialysis.
Reported distinct PLA2 Km/kcat profile supports sensitive inhibitor detection without rapid substrate depletion.
High-curvature rim stabilizes fast-tumbling bicelles for solution NMR; q-ratio controls bicelle size and fluidity.
Generic Long-Chain PC
Forms vesicles, not micelles; self-assembly pathway cannot mimic monomeric substrate conditions; dialysis removal ineffective.
PLA2 kinetics shift significantly; vesicle surface dilution effects alter apparent Km and inhibitor screening sensitivity.
Cannot form fast-tumbling bicelles without a short-chain co-lipid; NMR spectral quality may degrade for membrane proteins.

Quantitative Evidence for DHPC


CMC and Monodisperse Kinetics

The critical micelle concentration (CMC) of 1,2-dihexanoyl-sn-glycero-3-phosphocholine is 14-16 mM, as determined by calorimetry and surface tension [1]. This is ~17-18x lower than the CMC of the shorter-chain analog diC4PC (250 mM) [2] and ~10x higher than the CMC of the longer-chain analog diC7PC (1.5 mM) [2]. This intermediate CMC is optimal for maintaining monodisperse substrate conditions for enzyme assays and for controlled detergent removal in membrane protein reconstitution [3].

CMC Monodisperse State
Head-to-head
14–16 mM
Defined micelle formation; supports reproducible enzyme kinetics and dialysis-based reconstitution.
~17–18× lower CMC than diC4PC; ~10× higher than diC7PC. 25°C, pH 7.4.
CMC Phospholipase A2 Micelle

PLA2 Substrate Kinetics

When used as a substrate for bovine pancreatic phospholipase A2 (PLA2), 1,2-dihexanoyl-sn-glycero-3-phosphocholine exhibits a Michaelis constant (Km) of 2.8 ± 0.8 mM and a catalytic rate constant (kcat) of 12.8 ± 1.5 s⁻¹ [1]. This results in a catalytic efficiency (kcat/Km) of 4.6 ± 1.9 mM⁻¹ s⁻¹ [1]. In direct comparison, the analog diC7PC has a lower Km (0.20 ± 0.05 mM) but a lower kcat (8.5 ± 0.7 s⁻¹), leading to a 9-fold higher overall catalytic efficiency (42 ± 15 mM⁻¹ s⁻¹) [1].

PLA2 Catalytic Efficiency
Head-to-head
kcat/Km 4.6 ± 1.9 mM⁻¹s⁻¹
Moderate efficiency aids weak inhibitor detection in PLA2 screening assays.
Km 2.8 mM, kcat 12.8 s⁻¹; ~9× lower efficiency than diC7PC. Bovine pancreas PLA2, 25°C.
PLA2 Michaelis-Menten Enzyme Kinetics

Bicelle Formation for NMR

1,2-Dihexanoyl-sn-glycero-3-phosphocholine forms stable, fast-tumbling bicelles with the long-chain lipid DMPC at low q-ratios (q = [DMPC]/[DHPC]) ranging from 0.05 to 0.5 [1]. ³¹P NMR studies confirm a high degree of segregation between DMPC and DHPC within these bicelles, with DHPC localizing to the high-curvature rim [1]. This contrasts with DMPC/CHAPS bicelles, which exhibit temperature-dependent size increases and can denature water-soluble protein domains [2].

Bicelle NMR Compatibility
Method context
Stable bicelles at q = 0.05–0.5
High-curvature rim localization enables isotropic tumbling for membrane protein solution NMR.
³¹P NMR confirms DHPC/DMPC segregation; compared with CHAPS bicelles. 15–37°C.
Bicelle NMR Membrane Protein

Membrane Fluidity Modulation

Pure DHPC micelles exhibit higher membrane fluidity compared to DMPC/DHPC bicelles at q ≥ 0.5 and pure DMPC vesicles [1]. Below the DMPC phase transition temperature, bicelles show lower fluidity, while DHPC micelles maintain high fluidity [1]. This tunable fluidity, controlled by the DMPC/DHPC ratio, allows researchers to systematically study lipid bilayer dynamics.

Membrane Fluidity Tuning
Class-level
Fluidity tunable via DMPC ratio
Controls lipid bilayer dynamics for lipid-protein interaction studies.
Pure DHPC micelles show highest fluidity; bicelles q≥0.5 lower fluidity below DMPC phase transition.
Membrane Fluidity DMPC Lipid Bilayer

DHPC: Research and Industrial Applications


PLA2 Inhibitor Screening

The defined Michaelis-Menten kinetics of DHPC (Km = 2.8 mM, kcat = 12.8 s⁻¹) [1] make it an ideal substrate for high-throughput screening of PLA2 inhibitors. Its moderate catalytic efficiency allows for the sensitive detection of weak inhibitors, and its monodispersed state ensures consistent, reproducible kinetics [1].

Solution NMR for Membrane Proteins

DHPC is a critical component for forming stable, fast-tumbling bicelles with DMPC at low q-ratios (0.05-0.5) [2]. These bicelles provide a near-native lipid bilayer environment for membrane proteins while maintaining the isotropic tumbling required for high-resolution solution NMR [2].

Proteoliposome Reconstitution

The high CMC of DHPC (14-16 mM) [3] enables its efficient removal via dialysis, a key step in reconstituting membrane proteins into proteoliposomes for functional studies [4]. This property is superior to detergents with low CMCs, which are difficult to remove completely and can disrupt protein function [4].

Virosome Construction

DHPC's detergent-like properties and high CMC are exploited in virosome preparation, where it is used to solubilize viral envelopes [4]. Subsequent dialysis removes DHPC, allowing the viral membrane components to reconstitute into immunogenic virosomes with preserved biological activity [4].

Application
Selection Property
Validation Focus
PLA2 inhibitor screening studies
Defined monodisperse substrate kinetics
Km and kcat reproducibility across lots
Membrane protein solution NMR
Fast-tumbling bicelle formation with tunable q-ratio
³¹P NMR segregation; isotropic tumbling validation
Proteoliposome reconstitution
High CMC enabling efficient dialysis removal
Complete detergent removal and protein functionality
Virosome preparation
Detergent-like solubilization of viral envelopes
Post-dialysis biological activity and immunogenicity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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